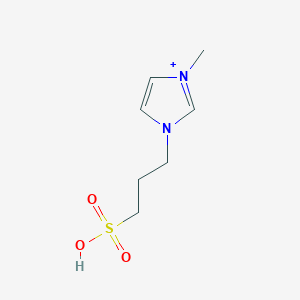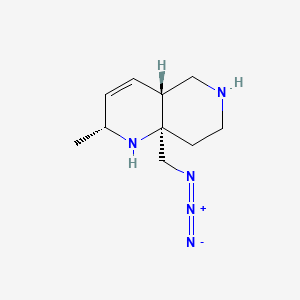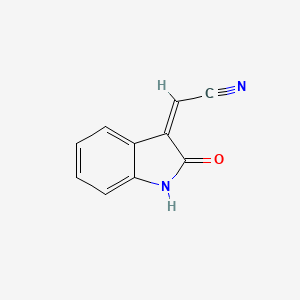
3-Methyl-1-(3-sulfopropyl)imidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is a type of ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water. This compound is often used in various industrial and scientific applications due to its ability to act as a catalyst and its role in enhancing reaction efficiencies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium can be synthesized through a multi-step process. The synthesis typically involves the alkylation of imidazole with 1-chloropropane-3-sulfonic acid, followed by methylation using methyl iodide. The reaction conditions often include the use of solvents such as acetonitrile and the presence of a base like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and acylation.
Biology: The compound is explored for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its solubility and stability.
Industry: It is employed in the production of bio-based platform chemicals from biomass, enhancing the efficiency of these processes.
Wirkmechanismus
The mechanism by which 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium exerts its effects is primarily through its role as a Brønsted acid. It provides protons that facilitate various chemical reactions, acting as a catalyst. The molecular targets include various organic substrates that undergo transformation in the presence of this ionic liquid. The pathways involved often include protonation-deprotonation cycles that enhance reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate
- 1-methyl-3-(3-sulfopropyl)-imidazolium p-toluenesulfonate
Comparison
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is unique due to its specific sulfonic acid group, which imparts distinct properties such as higher acidity and better solubility in water compared to similar compounds. This makes it particularly effective in catalytic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H13N2O3S+ |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H12N2O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12/h4-5,7H,2-3,6H2,1H3/p+1 |
InChI-Schlüssel |
NATMUPYZFJLLJZ-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)



![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)
![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)






![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)
